Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate
Description
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a piperidine derivative with a pyridin-3-yl substituent at the nitrogen atom of the piperidine ring and a methyl ester group at the 4-position. The compound’s predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (155.0 Ų) and [M+Na]⁺ (167.1 Ų), suggest utility in ion mobility spectrometry and mass spectrometry-based analyses .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 1-pyridin-3-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-4-7-14(8-5-10)11-3-2-6-13-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3 |
InChI Key |
SZTWJVGZVNOZPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Coupling
A critical step involves coupling the 1-methylpiperidine-4-carbonyl group with a pyridin-3-yl moiety. The patented method in US8697876B2 utilizes a Turbo Grignard reagent (isopropylmagnesium chloride/lithium chloride) to react with 2,6-dibromopyridine. This reaction proceeds at ambient temperature (18–25°C), circumventing the need for cryogenic conditions required with lithium reagents. The product, (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide, is isolated in 85–90% yield.
Suzuki-Miyaura Coupling for Pyridinyl Attachment
Alternative methods employ palladium-catalyzed Suzuki couplings to attach pyridin-3-yl groups. For example, WO2021074138A1 describes coupling 2-chloro-4-(pyridin-3-yl)pyrimidine with boronic acid derivatives using PdCl₂(dppf) as the catalyst. This method achieves >80% yield under microwave-assisted conditions (100°C, 12–20 hours).
Table 2: Comparison of Coupling Methods
| Method | Yield | Temperature | Catalyst |
|---|---|---|---|
| Grignard (Turbo) | 85–90% | 18–25°C | Mg/LiCl |
| Suzuki-Miyaura | 80–85% | 100°C | PdCl₂(dppf) |
Esterification of the Carboxylic Acid Moiety
The final step involves converting 1-(pyridin-3-yl)-1-methylpiperidine-4-carboxylic acid to its methyl ester. This is accomplished using thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with methanol. Key conditions include:
-
SOCl₂ stoichiometry : 1.2 equivalents
-
Reaction time : 4–6 hours at reflux (70–80°C)
The esterification achieves >90% conversion, with purification via recrystallization from ethanol/water mixtures yielding a white crystalline product.
Purification and Quality Control
Crystallization Techniques
The hemisuccinate salt of the final product is purified using anti-solvent crystallization with acetone/water (3:1 v/v). This step removes residual copper catalysts (from coupling reactions) and ensures >99% purity.
Chromatographic Methods
For laboratory-scale synthesis, flash chromatography on silica gel (ethyl acetate/hexane, 1:2) is employed to isolate intermediates. High-performance liquid chromatography (HPLC) with C18 columns confirms purity, using acetonitrile/water (0.1% TFA) gradients.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis adopts continuous flow systems to enhance reaction control and safety. For example, the transfer hydrogenation step is conducted in a packed-bed reactor with immobilized Pd/C catalyst, reducing processing time by 40% compared to batch methods.
Challenges and Optimization Strategies
Discoloration Mitigation
Early synthetic routes produced yellow-brown discoloration due to copper oxide residues in amination steps. This was resolved by using >0.02 wt% Cu₂O at 60–70°C, yielding white crystalline products.
Solvent Selection
Chlorobenzene, initially used in acylation reactions, was replaced with toluene to reduce toxicity without compromising yield.
Recent Advances in Catalysis
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Piperidine derivatives, including methyl 1-(pyridin-3-yl)piperidine-4-carboxylate, have been investigated for their potential as antidepressants and anxiolytics. The structural similarity to known psychoactive compounds suggests that they may interact with neurotransmitter systems.
Case Study : A study on piperidine derivatives indicated that modifications at the piperidine nitrogen could enhance binding affinity to serotonin receptors, which are crucial targets for antidepressant activity. For instance, compounds with similar structures exhibited significant inhibition of serotonin reuptake, suggesting potential antidepressant effects .
Inhibition of Enzymes
The compound has shown promise as an inhibitor of various enzymes, particularly those involved in metabolic disorders.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MAO-B | 0.013 | |
| Similar Piperidine Derivative | Glycogen Synthase Kinase-3 | 0.025 | |
| Another Analog | Cyclin-Dependent Kinases | 0.020 |
The inhibition of monoamine oxidase B (MAO-B) at low micromolar concentrations indicates the compound's potential in treating neurodegenerative diseases like Alzheimer's .
Synthetic Routes
Recent advances in synthetic methodologies have facilitated the preparation of this compound and its analogs.
Synthesis Overview :
- Starting Materials : Pyridin-3-amine and appropriate carboxylic acid derivatives.
- Reagents : Use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is critical for optimizing the pharmacological properties of this compound.
Table 2: Structure-Activity Relationship Insights
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Methyl Group at Position 4 | Enhances potency | 0.015 | Increases lipophilicity |
| Hydroxy Group at Position 2 | Decreases potency | >0.100 | Reduces receptor affinity |
These insights guide further modifications to improve efficacy and reduce side effects .
Molecular Docking Studies
Computational approaches have been employed to predict the binding affinity of this compound to various biological targets.
Findings :
Molecular docking simulations revealed favorable interactions with active sites of target enzymes, supporting experimental findings regarding its inhibitory properties .
ADMET Analysis
The compound has undergone Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis to evaluate its drug-likeness.
Table 3: ADMET Properties
| Property | Value |
|---|---|
| Lipinski's Rule | Complies |
| Solubility | Moderate |
| Toxicity Prediction | Low risk |
This analysis indicates that this compound is a viable candidate for further development as a therapeutic agent .
Mechanism of Action
The mechanism of action of Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural and physicochemical differences between Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate and related compounds:
Biological Activity
Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound possesses a piperidine ring substituted with a pyridine moiety, which is known to enhance its interaction with biological targets. The compound's structure allows it to engage in π-π interactions and hydrogen bonding, facilitating its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effective inhibition of growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 20 μg/mL |
These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly against resistant strains.
2. Anticancer Activity
This compound has shown promising results in cancer research. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 12 |
The compound's anticancer effects are attributed to its interference with cell cycle progression and induction of oxidative stress within tumor cells .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The pyridine ring facilitates interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. This dual interaction is crucial for modulating enzyme or receptor activities, leading to various biological effects .
Case Studies
Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a strong correlation between structural modifications and enhanced antimicrobial potency, highlighting the importance of the pyridine substituent .
Study on Anticancer Properties : Another pivotal study focused on the compound's effects on apoptosis in breast cancer cells. The researchers found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its potential as an anticancer therapeutic .
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Optimization for Drug Development : Structural modifications may enhance potency and selectivity for specific biological targets.
- In Vivo Studies : Further studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies : Investigating the effects of combining this compound with existing therapies could lead to more effective treatment protocols for infections and cancer.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-(pyridin-3-yl)piperidine-4-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. For example, alkylation or acylation reactions are used to introduce substituents, followed by esterification or coupling agents (e.g., EDCI) to attach the pyridinyl group. Key steps include controlling temperature (e.g., 0–5°C for LDA-mediated reactions) and solvent selection (e.g., THF or DCM) to minimize side reactions . Yield optimization often requires iterative adjustments of catalyst concentration (e.g., Pd catalysts for cross-coupling) and purification via column chromatography or recrystallization .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm) and carbonyl carbons (δ ~170 ppm) .
- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 275 [M+H]) and purity (>95%) under conditions like reverse-phase C18 columns with TFA modifiers .
- X-ray crystallography : Resolves dihedral angles and steric effects in crystalline derivatives, critical for conformational analysis .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability is influenced by functional groups:
- Ester hydrolysis : Avoid prolonged exposure to moisture; store desiccated at -20°C.
- Light sensitivity : Nitro or trifluoromethyl groups (if present) may require amber vials to prevent photodegradation .
- Thermal stability : DSC/TGA analysis determines decomposition thresholds (e.g., >150°C for similar piperidines) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Simulate interactions with targets (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with pyridine nitrogen and steric fit of the piperidine ring .
- QSAR studies : Correlate substituent electronic effects (e.g., nitro groups) with activity using descriptors like logP and Hammett constants .
- MD simulations : Assess conformational flexibility in aqueous environments (e.g., solvation free energy calculations) .
Q. What strategies resolve contradictions in biological activity data across similar piperidine derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC values from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific artifacts .
- Proteomic profiling : Use affinity chromatography or pull-down assays to confirm off-target interactions .
- Stereochemical analysis : Chiral HPLC separates enantiomers, as bioactivity often differs between (R) and (S) configurations .
Q. How are multi-step synthetic pathways optimized for scalability without compromising purity?
- Methodological Answer :
- DoE (Design of Experiments) : Screen parameters (temperature, solvent ratio) to maximize yield. For example, THF/water mixtures improve solubility in LDA-mediated steps .
- In-line analytics : Use PAT tools (e.g., FTIR probes) to monitor intermediate formation in real time .
- Green chemistry : Replace hazardous reagents (e.g., LiAlH) with catalytic hydrogenation or biocatalysts .
Q. What are the challenges in elucidating the mechanism of action for this compound in neurological targets?
- Methodological Answer :
- Radioligand binding assays : Compete with -labeled ligands (e.g., σ receptors) to quantify affinity (K) .
- Calcium imaging : Measure intracellular Ca flux in neuronal cells to assess functional activity .
- Knockout models : CRISPR-edited cell lines validate target specificity (e.g., receptor subtype dependency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
